(2-Tert-butyl-5-nitrophenyl)methanamine
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2-tert-butyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10-5-4-9(13(14)15)6-8(10)7-12/h4-6H,7,12H2,1-3H3 |
InChI Key |
HLIGFFIQVICOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (2-Tert-butyl-5-nitrophenyl)methanamine with closely related methanamine derivatives:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound distinguishes it from smaller substituents (e.g., methyl in or chloro in ), which may reduce metabolic degradation but limit solubility .
- Electronic Effects : The nitro group’s electron-withdrawing nature contrasts with the electron-donating methyl group in , altering reactivity in substitution or coupling reactions .
Antimicrobial Activity:
- Thiourea derivatives of structurally similar methanamines (e.g., (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal properties .
- Quinazolinone-thiourea hybrids with methanamine backbones show moderate antibacterial activity (compared to ciprofloxacin) and anti-inflammatory effects via TNF-α/IL-6 inhibition .
Pharmacological Potential:
- Nitro-substituted methanamines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine) affect wheat germination, indicating bioactivity in plant systems .
Physicochemical Data:
- Lipophilicity : The tert-butyl group increases logP compared to methyl or chloro analogs, enhancing membrane permeability but reducing aqueous solubility .
- Boiling Points/Density : Tert-butyl-containing compounds like N-Methyl-tert-butylamine (bp 67–69°C, d 0.727) suggest similar volatility trends for the target compound.
Preparation Methods
Bromination of 2-Tert-butyl-5-nitrobenzene
The starting material, 2-tert-butyl-5-nitrobenzene (60 ), undergoes bromination using Ag₂SO₄ and Br₂ in 90% H₂SO₄. This electrophilic aromatic substitution occurs regioselectively at the para position relative to the nitro group, yielding 1-bromo-2-tert-butyl-5-nitrobenzene (61 ) in 98% yield. The reaction mechanism proceeds via the generation of a bromonium ion, stabilized by the electron-withdrawing nitro group.
Key reaction parameters :
-
Temperature: 0–25°C
-
Solvent: Concentrated H₂SO₄
-
Bromine equivalents: 1.05 mol/mol
Palladium-Mediated Cyanation
Bromide 61 is converted to 2-tert-butyl-5-nitrobenzonitrile (62 ) via a palladium-catalyzed cyanation. Using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 200°C, the reaction achieves 80% yield. The high temperature facilitates oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with Zn(CN)₂.
Optimization insights :
-
Catalyst loading: 5 mol% Pd(PPh₃)₄
-
Cyanide source: Zn(CN)₂ (2.0 equiv)
-
Side products: <5% debrominated aryl species
Borane-Mediated Nitrile Reduction
The final step involves reducing benzonitrile 62 to the primary amine using BH₃·THF. At 70°C, this reaction proceeds with 43% yield, producing this compound (63 ). Competing side reactions include over-reduction to secondary amines (∼15%) and incomplete conversion (∼20%).
Critical factors :
-
Borane concentration: 4.0 equiv BH₃·THF
-
Reaction time: 12–16 hours
-
Workup: Quenching with methanol to minimize side products
Step-by-Step Reaction Analysis
Bromination Mechanism and Selectivity
The bromination of 60 exemplifies directed ortho-metalation (DoM) principles. The nitro group’s meta-directing effect ensures bromination occurs at the position para to itself, avoiding steric clashes with the bulky tert-butyl group. Kinetic studies show the reaction reaches completion within 2 hours at 25°C.
Table 1: Bromination Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| H₂SO₄ concentration | 90% | Maximizes electrophile generation |
| Br₂ stoichiometry | 1.05 equiv | Minimizes di-bromination |
| Temperature | 25°C | Balances kinetics vs. side reactions |
Challenges in Cyanation
The cyanation of 61 requires rigorous exclusion of moisture to prevent catalyst deactivation. Alternative cyanide sources (e.g., KCN) were tested but resulted in lower yields (≤60%) due to competing hydrolysis. Microwave-assisted cyanation at 200°C reduces reaction time from 24 hours to 2 hours without compromising yield.
Nitrile Reduction Selectivity
BH₃·THF demonstrates superior selectivity for primary amine formation compared to LiAlH₄, which predominantly yields secondary amines (≥80%). Gas chromatography–mass spectrometry (GC-MS) analysis of the reaction mixture reveals trace amounts of imine intermediates, suggesting a stepwise reduction mechanism.
Table 2: Reduction Agent Comparison
| Agent | Primary Amine Yield | Secondary Amine Yield |
|---|---|---|
| BH₃·THF | 43% | 15% |
| LiAlH₄ | 12% | 82% |
| NaBH₄/NiCl₂ | 28% | 45% |
Industrial-Scale Production Considerations
Continuous Flow Cyanation
Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves cyanation yields to 85% by enhancing heat transfer and reducing catalyst degradation. A tubular reactor with a Pd/C packed bed achieves full conversion of 61 at 180°C with a residence time of 30 minutes.
Q & A
Q. What are the optimal synthetic routes for (2-Tert-butyl-5-nitrophenyl)methanamine, considering steric hindrance from the tert-butyl group?
- Methodological Answer : Synthesis of this compound requires careful planning due to steric effects from the tert-butyl group and the reactivity of the nitro substituent. A plausible route involves:
Introducing the tert-butyl group via Friedel-Crafts alkylation on a precursor aromatic ring using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Nitration at the para position relative to the tert-butyl group. A mixed acid system (HNO₃/H₂SO₄) can be used, but regioselectivity must be validated via HPLC or NMR .
Reductive amination to install the methanamine group. Sodium cyanoborohydride (NaBH₃CN) in methanol with a nitro-to-amine reducing agent (e.g., H₂/Pd-C) may be employed .
- Key Considerations :
- Protect the amine during nitration to avoid side reactions.
- Monitor reaction progress via TLC or GC-MS.
| Step | Reaction Type | Key Reagents | Yield (%) | Challenges |
|---|---|---|---|---|
| 1 | Alkylation | AlCl₃, tert-butyl chloride | ~60-70 | Steric hindrance |
| 2 | Nitration | HNO₃/H₂SO₄ | ~50 | Regioselectivity |
| 3 | Reductive Amination | NaBH₃CN, H₂/Pd-C | ~40 | Over-reduction |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions and amine presence. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 29-35 ppm (¹³C). The nitro group deshields adjacent protons, causing downfield shifts .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z: 238.3) and fragmentation patterns.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods due to potential amine volatility and nitro group toxicity .
- Storage : Keep in amber glass at 2-8°C under inert gas (N₂/Ar) to prevent oxidation .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution but enhancing meta-directing effects. For nucleophilic attacks (e.g., SNAr), the amine group’s basicity may require pH optimization (e.g., buffered conditions). Computational tools (DFT) can predict reactive sites .
Q. How can researchers resolve contradictions in reported catalytic activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or varying experimental conditions.
Reproducibility Checks : Standardize solvent purity (HPLC-grade), catalyst loading, and temperature.
Analytical Validation : Use LC-MS to confirm product identity and quantify byproducts.
Computational Validation : Compare experimental results with DFT-calculated activation energies .
- Case Study : If catalytic yields vary, test if trace moisture deactivates the catalyst (e.g., Pd-C).
Q. What computational strategies are effective for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). The tert-butyl group may occupy hydrophobic pockets, while the nitro group forms polar interactions.
- MD Simulations : Simulate stability in aqueous environments (GROMACS). The nitro group’s solvation energy affects bioavailability .
- QSAR Studies : Coramine derivatives’ bioactivity with substituent electronic parameters (σ, π) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
